L-LEUCINE (13C6; 15N)
Description
Rationale for Utilizing L-LEUCINE (13C6; 15N) as a Dual-Labeled Tracer
L-Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis and various metabolic signaling pathways. The use of L-Leucine labeled with both carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) provides a powerful tool for simultaneously investigating both carbon and nitrogen metabolism. nih.govnih.gov In L-LEUCINE (13C6; 15N), all six carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom in the amino group is replaced with ¹⁵N.
By using a dually labeled tracer, researchers can conduct comprehensive studies of leucine (B10760876) kinetics, including the rates of protein synthesis, protein breakdown, and the intracellular and whole-body metabolism of this key amino acid. nih.gov This approach has been instrumental in studies of protein metabolism in various physiological and pathological states. nih.govnih.gov
Historical Context of Stable Isotope Tracing in Metabolism and Proteomics
The foundational work for the use of stable isotopes in metabolic research was laid in the 1930s by Rudolf Schoenheimer and David Rittenberg. researchgate.net Their pioneering experiments using deuterium (B1214612) (²H) and ¹⁵N-labeled compounds demonstrated the dynamic nature of body constituents, challenging the prevailing view that structural molecules were largely static. This marked a paradigm shift in our understanding of metabolism.
The subsequent development of mass spectrometry provided the analytical power to precisely measure the abundance of stable isotopes in biological samples. nih.gov This technological advancement, coupled with the increasing availability of a wide range of stable isotope-labeled compounds, has fueled the expansion of tracer-based research. researchgate.net
Initially, studies focused on whole-body metabolism, but as techniques became more refined, researchers were able to investigate metabolic processes at the tissue and cellular levels. researchgate.netphysoc.org The advent of proteomics, the large-scale study of proteins, in the late 20th century opened up new frontiers for stable isotope tracing. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize labeled amino acids, including L-LEUCINE (13C6; 15N), to quantify differences in protein abundance between different cell populations. isotope.com This has become an invaluable tool in a wide range of research areas, from basic cell biology to cancer research. isotope.comckisotopes.com
The historical trajectory of stable isotope tracing showcases a continuous evolution of both methodology and application, leading to an ever-deepening understanding of the complex and dynamic nature of life. nih.gov
Research Findings and Data
Studies utilizing L-LEUCINE (13C6; 15N) have yielded significant quantitative data on protein and amino acid metabolism. For example, in a study investigating forearm protein metabolism in healthy individuals in the fed state, the use of this dual-labeled tracer allowed for the simultaneous measurement of various metabolic rates. nih.gov
Table 1: Leucine Kinetics in the Human Forearm (Fed State)
| Metabolic Process | Rate (nmol (100 ml)⁻¹ min⁻¹) |
|---|---|
| Deamination | 388 ± 24 |
| Reamination | 330 ± 23 |
| Protein Synthesis | 127 ± 11 |
| Protein Breakdown | 87 ± 10 |
Data from a study on healthy subjects using L-[1-¹³C, ¹⁵N]-leucine. nih.gov
The ability to track both the carbon and nitrogen atoms of leucine provides a comprehensive picture of its metabolic fate. The ¹³C label can be followed into its transaminated product, α-ketoisocaproate (α-KIC), and further to its oxidation product, CO₂. nih.gov The ¹⁵N label allows for the quantification of leucine's use in the synthesis of other amino acids and proteins.
Table 2: Applications of L-LEUCINE (13C6; 15N) in Research
| Research Area | Application | Key Findings |
|---|---|---|
| Metabolism | Quantification of whole-body and tissue-specific protein turnover. | Allows for the determination of protein synthesis and breakdown rates under various physiological conditions. nih.gov |
| Proteomics | Used in SILAC-based quantitative proteomics. | Enables the relative quantification of thousands of proteins between different samples. isotope.com |
| Clinical Research | Investigation of metabolic disturbances in diseases like cancer and diabetes. | Provides insights into altered amino acid metabolism in pathological states. eurisotop.com |
| Nutritional Science | Assessment of dietary protein quality and amino acid requirements. | Helps to understand how different dietary protein sources affect protein metabolism. physiology.org |
Compound Information
Table 3: Compounds Mentioned in this Article
| Compound Name | |
|---|---|
| L-LEUCINE (13C6; 15N) | |
| Carbon-13 | |
| Nitrogen-15 | |
| L-Leucine | |
| Deuterium | |
| α-ketoisocaproate |
Properties
Molecular Weight |
138.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Foundations of L Leucine 13c6; 15n Tracing
Advanced Mass Spectrometry Techniques for L-LEUCINE (13C6; 15N) Analysis
Mass spectrometry (MS) is the primary analytical tool for stable isotope tracer studies. ckisotopes.com It separates ions based on their mass-to-charge ratio (m/z), allowing for the precise differentiation and quantification of isotopically labeled molecules from their unlabeled forms.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique frequently used to measure the isotopic enrichment of leucine (B10760876) and its metabolites in various biological samples, such as plasma and muscle tissue. nih.govnih.gov In this method, the sample is first vaporized and separated based on its components' volatility and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer for detection.
For non-volatile compounds like amino acids, a chemical derivatization step is typically required to make them amenable to GC analysis. nih.govnih.gov GC-MS has been successfully applied to measure the enrichment of [¹³C]leucine in muscle protein to determine protein synthesis rates. nih.gov A particularly sensitive variation is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), which can measure isotopic enrichment from nanogram quantities of leucine, enabling the study of synthesis rates of individual proteins from small biopsy samples. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in proteomics and metabolomics due to its high sensitivity, specificity, and versatility in analyzing complex biological mixtures without the need for derivatization. nih.govresearcher.life LC separates molecules in a liquid phase before they are introduced into the mass spectrometer.
In proteomics, LC-MS/MS is used to identify and quantify proteins by analyzing peptides produced after enzymatic digestion. researcher.lifeacs.org L-Leucine (¹³C₆; ¹⁵N) is a key component in methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where it is incorporated into proteins, allowing for the precise relative quantification of protein abundance between different cell populations. chempep.com In metabolomics, LC-MS/MS enables the targeted quantification of underivatized branched-chain amino acids and their metabolic products in biofluids. nih.gov The technique is also powerful enough to distinguish between isobaric amino acids like leucine and isoleucine, which have the same mass but different structures. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard, primary reference method for achieving highly accurate and precise absolute quantification of molecules. nih.gov The principle of IDMS involves adding a known amount of an isotopically labeled internal standard—in this case, L-Leucine (¹³C₆; ¹⁵N)—to a sample containing the unlabeled analyte of interest. ckisotopes.comnih.gov
The labeled standard and the unlabeled analyte are chemically identical and thus behave the same way during sample preparation and analysis. nih.gov By measuring the ratio of the mass spectrometric signal of the labeled standard to the unlabeled analyte, the exact concentration of the analyte in the original sample can be calculated. ckisotopes.comacs.org This method corrects for sample loss during processing and for variations in instrument response, providing results that are directly traceable to the International System of Units (SI). nih.gov
High-resolution mass spectrometry (HRMS), utilizing instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, provides extremely high mass accuracy and resolving power. nih.gov This capability allows for the differentiation of various isotopologues—molecules that are identical except for the number and location of isotopic substitutions. eurisotop.com
HRMS is crucial for distinguishing the specific isotopic composition of a molecule, for instance, separating a molecule containing six ¹³C atoms from one containing five ¹³C atoms and one ¹⁵N atom, if they had similar masses. This level of detail is essential for sophisticated tracer experiments that may involve multiple isotopic labels simultaneously (e.g., ¹³C, ¹⁵N, and ²H) to probe different aspects of a metabolic network. eurisotop.com Furthermore, high mass accuracy helps to unequivocally assign enrichment levels and detect metabolic "scrambling," where isotopes are transferred to other molecules in unexpected ways. nih.gov
| Technique | Principle | Primary Application for L-Leucine (¹³C₆; ¹⁵N) | Key Advantages |
|---|---|---|---|
| GC-MS | Separation of volatile (or derivatized) compounds followed by mass analysis. | Quantification of isotopic enrichment of leucine and its metabolites (e.g., α-ketoisocaproate) in plasma and tissues. nih.govnih.gov | Robust, reliable, and highly sensitive, especially with combustion-IRMS. nih.gov |
| LC-MS/MS | Separation of compounds in liquid phase followed by tandem mass analysis for structural confirmation and quantification. | Proteomics (e.g., SILAC) and metabolomics for quantifying labeled peptides and underivatized amino acids. chempep.comnih.gov | High throughput, high specificity, applicable to complex mixtures without derivatization. researcher.life |
| IDMS | Addition of a known amount of labeled standard to a sample to determine the absolute concentration of the unlabeled analyte from their signal ratio. ckisotopes.com | Absolute quantification of leucine concentration in biological samples. acs.org | Highest accuracy and precision; considered a definitive quantification method. nih.gov |
| HRMS | Mass analysis with very high resolution and mass accuracy, capable of distinguishing molecules with very small mass differences. | Isotopologue and isotopomer analysis to trace the fate of individual labeled atoms through complex metabolic networks. eurisotop.comnih.gov | Unambiguous identification of labeled species, enabling multi-tracer studies and detection of metabolic scrambling. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Profiling
Alongside mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing samples containing stable isotopes. eurisotop.comckisotopes.com NMR exploits the magnetic properties of atomic nuclei. While the common ¹²C nucleus is not NMR-active, the ¹³C and ¹⁵N isotopes are, allowing them to be detected directly. eurisotop.com
A unique strength of NMR is its ability to provide detailed information about the specific position of an isotope within a molecule. nih.gov For example, NMR can determine which specific carbon or nitrogen atom in a metabolite is labeled. This positional information is often inaccessible by standard mass spectrometry and is invaluable for elucidating the precise steps of a metabolic pathway and resolving fluxes through converging or branching pathways. nih.govresearchgate.net While generally less sensitive than MS, NMR is highly quantitative and provides rich structural and dynamic information, making it a complementary technique for comprehensive metabolic flux analysis. chempep.comwhiterose.ac.uk
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
|---|---|---|
| Principle | Measures mass-to-charge ratio of ionized molecules. | Measures the magnetic properties of atomic nuclei. |
| Sensitivity | Very high (picomole to femtomole range). | Lower (micromole to millimole range). |
| Information Provided | Isotopic enrichment (M+n), mass isotopologue distribution. | Positional information of isotopes (isotopomers), molecular structure, dynamics. nih.gov |
| Sample Preparation | Often requires extraction, separation (GC/LC), and sometimes derivatization. Destructive analysis. | Minimal preparation needed for soluble samples. Non-destructive analysis. whiterose.ac.uk |
| Primary Use with L-Leucine (¹³C₆; ¹⁵N) | Quantifying tracer enrichment to determine metabolic rates (e.g., protein synthesis). nih.govnih.gov | Determining the specific location of ¹³C and ¹⁵N atoms in metabolites to elucidate pathway activities. researchgate.net |
13C-NMR Spectroscopy for Carbon Flux Mapping
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a non-invasive analytical technique that allows for the precise tracking of ¹³C atoms through metabolic pathways. When L-Leucine (¹³C₆) is introduced into a biological system, the ¹³C atoms are incorporated into various metabolites. ¹³C-NMR can then be used to identify these metabolites and to determine the specific positions of the ¹³C labels within their molecular structures. This positional information, known as isotopomer analysis, provides a detailed map of carbon flux through different metabolic routes. creative-proteomics.com
For instance, in studies of cancer cell metabolism, L-Leucine (¹³C₆) has been used to trace the contribution of branched-chain amino acids to the tricarboxylic acid (TCA) cycle. isotope.com By analyzing the ¹³C labeling patterns in TCA cycle intermediates and related amino acids, researchers can quantify the extent to which leucine serves as an anaplerotic substrate. isotope.com Similarly, in the context of protein metabolism, ¹³C-NMR analysis of protein hydrolysates can reveal the rate of incorporation of L-Leucine (¹³C₆) into newly synthesized proteins, providing a direct measure of protein synthesis rates. researchgate.netnih.gov
Key applications of ¹³C-NMR with L-Leucine (¹³C₆) include:
Quantifying the contribution of leucine to the TCA cycle.
Measuring rates of whole-body and tissue-specific protein synthesis. researchgate.net
Investigating branched-chain amino acid catabolism.
Tracing de novo lipogenesis from leucine-derived acetyl-CoA.
Table 1: Representative ¹³C-NMR Detectable Metabolites from L-Leucine (¹³C₆) Tracing
| Metabolite | Metabolic Pathway | Significance in Carbon Flux Mapping |
| α-Ketoisocaproate (KIC) | Leucine Catabolism | Primary product of leucine transamination, indicating entry into catabolic pathways. |
| Acetyl-CoA | Leucine Catabolism, TCA Cycle | Key intermediate for energy production and biosynthesis (e.g., fatty acids, cholesterol). |
| Glutamate (B1630785)/Glutamine | TCA Cycle, Amino Acid Metabolism | Reflects the flow of carbon from leucine into the TCA cycle and nitrogen metabolism. |
| Lactate | Glycolysis/Gluconeogenesis | Can become labeled through the TCA cycle and indicates interplay with glucose metabolism. |
15N-NMR Spectroscopy for Nitrogen Metabolism Investigations
Nitrogen-15 (B135050) NMR (¹⁵N-NMR) spectroscopy complements ¹³C-NMR by specifically tracking the fate of the nitrogen atom from L-Leucine (¹⁵N). This is crucial for understanding the dynamics of nitrogen metabolism, including transamination reactions, ammonia (B1221849) production, and the synthesis of other nitrogen-containing compounds. nih.gov The use of L-[¹⁵N]leucine allows researchers to follow the transfer of its amino group to other α-keto acids, forming new amino acids. nih.gov
Key research findings from ¹⁵N-NMR with L-Leucine (¹⁵N) include:
Determination of whole-body protein turnover rates. researchgate.net
Quantification of leucine deamination and reamination rates. nih.gov
Tracing the pathways of nitrogen disposal and recycling.
Investigating the synthesis of other amino acids via transamination. nih.gov
Multidimensional NMR Approaches in Structural Biology and Dynamics
The dual labeling of leucine with both ¹³C and ¹⁵N is particularly advantageous for multidimensional NMR spectroscopy techniques used in structural biology. These advanced methods, such as Heteronuclear Single Quantum Coherence (HSQC) and Transverse Relaxation-Optimized Spectroscopy (TROSY), allow for the detailed study of protein structure, dynamics, and interactions.
By incorporating L-Leucine (¹³C₆; ¹⁵N) into a protein of interest, researchers can obtain residue-specific assignments of NMR signals. This enables the mapping of binding sites for drugs or other biomolecules, the characterization of conformational changes, and the investigation of protein folding pathways. The use of uniformly ¹³C- and ¹⁵N-labeled amino acids is essential for these experiments as it provides the necessary spectral resolution and sensitivity.
Advantages of using L-Leucine (¹³C₆; ¹⁵N) in multidimensional NMR:
Facilitates residue-specific resonance assignments in proteins.
Enables the study of protein dynamics over a wide range of timescales.
Allows for the characterization of protein-ligand and protein-protein interactions.
Improves the quality of NMR spectra for larger proteins through techniques like TROSY.
Computational and Mathematical Modeling for Tracer Kinetic Data Analysis
The data generated from L-LEUCINE (13C6; 15N) tracing experiments are complex and require sophisticated computational and mathematical models for their interpretation. These models are essential for translating raw isotopic enrichment data into meaningful physiological parameters, such as metabolic fluxes and turnover rates.
Compartmental Modeling of Tracer Kinetics
Compartmental modeling is a widely used approach to describe the kinetics of tracers in biological systems. nih.govoipub.com In this framework, the body is represented as a series of interconnected compartments, each representing a distinct physiological space (e.g., plasma, intracellular space). arxiv.org By fitting the model to the time-course data of isotopic enrichment in different compartments, it is possible to estimate the rates of transfer of the tracer between these compartments. nih.govnih.gov
When using L-LEUCINE (13C6; 15N), compartmental models can be designed to describe the kinetics of both the ¹³C- and ¹⁵N-labeled species simultaneously. nih.gov This allows for the comprehensive quantification of leucine metabolism, including its rates of appearance (from protein breakdown and diet), disappearance (through protein synthesis and oxidation), and intracellular transport. nih.govoipub.com These models can range in complexity from simple two-compartment models to more elaborate multi-compartment representations of whole-body amino acid metabolism. nih.govarxiv.org
Table 2: Key Parameters Estimated from Compartmental Modeling of L-Leucine (¹³C₆; ¹⁵N) Kinetics
| Parameter | Description | Physiological Significance |
| Rate of Appearance (Ra) | The rate at which unlabeled leucine enters the plasma. | Reflects the sum of protein breakdown and dietary intake. |
| Rate of Disappearance (Rd) | The rate at which leucine leaves the plasma. | Represents the sum of protein synthesis and leucine oxidation. |
| Leucine Oxidation | The rate at which leucine is catabolized. | Indicates the contribution of leucine to energy production. |
| Protein Synthesis | The rate of incorporation of leucine into proteins. | A direct measure of anabolic activity. |
| Protein Breakdown | The rate of release of leucine from proteins. | A direct measure of catabolic activity. |
Metabolic Flux Analysis (MFA) Algorithms and Software Platforms
Metabolic Flux Analysis (MFA) is a powerful computational technique that uses stable isotope labeling data to quantify the rates of all metabolic reactions in a biochemical network. creative-proteomics.commedchemexpress.com For L-LEUCINE (13C6; 15N) tracing, MFA algorithms utilize the measured isotopic labeling patterns of intracellular metabolites to solve a system of algebraic equations that describe the flow of carbon and nitrogen through the metabolic network. nih.gov
Several software platforms have been developed to facilitate MFA, including:
METRAN: A software for ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis. mit.edu
13CFLUX2: A high-performance simulator for ¹³C-based metabolic flux analysis that supports both steady-state and non-steady-state experiments. 13cflux.net
FiatFlux: A user-friendly software package for flux analysis from ¹³C-labeling experiments. nih.gov
FluxPyt: A Python-based open-source software for stationary ¹³C-MFA data analysis. researchgate.net
OpenFLUX2 and WUFlux: Open-source platforms for ¹³C-metabolic flux analysis. acs.org
These tools allow researchers to construct metabolic models, simulate labeling experiments, and estimate metabolic fluxes from experimental data. The use of L-LEUCINE (13C6; 15N) in MFA provides valuable constraints on the fluxes through pathways involving this amino acid, leading to more accurate and reliable flux estimations. nih.gov
Isotopic Steady-State and Non-Steady-State Approaches
Metabolic flux analysis can be performed under two different conditions: isotopic steady-state and non-steady-state.
Isotopic Steady-State MFA: This approach assumes that the isotopic enrichment of all metabolites in the system has reached a constant level. ucla.edu This is typically achieved by continuous infusion of the labeled tracer for a prolonged period. nih.govphysiology.org At isotopic steady-state, the algebraic equations relating metabolic fluxes to isotopic labeling patterns are simplified, making the flux estimation more straightforward. vanderbilt.edu
Isotopically Non-Steady-State MFA (INST-MFA): In many situations, achieving isotopic steady-state is not feasible or desirable. INST-MFA is a more advanced technique that analyzes the time-course of isotopic labeling before a steady-state is reached. frontiersin.org This approach requires the solution of a system of differential equations that describe the dynamics of isotopic labeling. frontiersin.org While computationally more demanding, INST-MFA can provide additional information about metabolic fluxes and pool sizes. nih.gov The choice between steady-state and non-steady-state approaches depends on the specific research question and the experimental constraints. 13cflux.netphysiology.org
Applications in Protein Metabolism Research
Quantification of Whole-Body Protein Turnover and Synthesis Rates
In vivo studies in humans and animals utilize L-LEUCINE (13C6; 15N) to measure the kinetics of whole-body protein metabolism. e-acnm.org By infusing the labeled amino acid and monitoring its dilution in the plasma, researchers can calculate the rates at which proteins are synthesized and broken down throughout the body. fao.org The dual-labeling of both carbon and nitrogen atoms provides a comprehensive view of leucine's journey, distinguishing between its incorporation into new proteins and its catabolism.
The Fractional Synthesis Rate (FSR) measures the rate at which new proteins are synthesized, expressed as a percentage of the existing protein pool that is replaced per unit of time. wikipedia.org The calculation is based on the precursor-product principle, where the isotopic enrichment of L-LEUCINE (13C6; 15N) is measured in a precursor pool (such as plasma or intracellular free amino acids) and in the product (a specific tissue protein). nih.gov The rate of incorporation of the labeled leucine (B10760876) into the protein over time yields the FSR.
While various leucine isotopologues are used, the principle remains consistent. Studies have demonstrated that FSR values can differ depending on the specific tracer amino acid used, highlighting the importance of consistency in experimental design. nih.govphysiology.org For instance, research comparing leucine and phenylalanine tracers found that absolute FSR values were approximately 20% greater when calculated with leucine, though the relative anabolic response to feeding was similar for both tracers. nih.govphysiology.org
| Condition | FSR (Leucine Tracer, %/h) | FSR (Phenylalanine Tracer, %/h) |
|---|---|---|
| Fasted (Basal) | 0.063 ± 0.005 | 0.051 ± 0.004 |
| Fed | 0.080 ± 0.007 | 0.066 ± 0.005 |
The dual labeling of L-LEUCINE (13C6; 15N) is particularly advantageous for differentiating the metabolic fates of leucine. The carbon-13 label can be tracked to expired carbon dioxide (13CO2), providing a direct measure of leucine oxidation—its breakdown for energy. fao.org The nitrogen-15 (B135050) label allows researchers to trace the path of the amino group, primarily through transamination to form other compounds. The portion of leucine flux that is not oxidized is directed toward protein synthesis, a process known as non-oxidative leucine disposal (NOLD), which serves as an indirect measure of whole-body protein synthesis. nih.gov
Research has shown that leucine oxidation rates are sensitive to nutritional status. For example, ingesting leucine as an isolated crystalline amino acid leads to a faster peak in oxidation compared to when it is consumed as part of a whole-food protein source like salmon, although the total oxidation over a 5-hour period may be similar. nih.gov
| Parameter | Isolated Nutrients (ISO) | Whole Food (Salmon - SAL) |
|---|---|---|
| Time to Peak Plasma Leucine | 50 ± 27 min | 114 ± 64 min |
| Time to Peak Leucine Oxidation | 66 ± 22 min | 105 ± 20 min |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful in vitro technique for quantitative proteomics that relies on metabolic labeling. chempep.comspringernature.com In a typical SILAC experiment, two populations of cells are grown in media that are identical except for the isotopic form of an essential amino acid. creative-proteomics.com One population is grown in "light" medium containing standard L-Leucine, while the other is grown in "heavy" medium where the light leucine is replaced with an isotopically labeled version, such as L-LEUCINE (13C6; 15N).
After several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the "heavy" cell population. nih.gov The cell populations can then be subjected to different experimental conditions, after which they are combined, and the proteins are extracted and analyzed by mass spectrometry. nih.gov Peptides containing the "heavy" leucine will have a predictable mass shift compared to their "light" counterparts. The ratio of the intensities of the heavy and light peptide peaks in the mass spectrum provides a precise relative quantification of protein abundance between the two conditions. creative-proteomics.com Because the samples are mixed early in the workflow, SILAC minimizes quantitative errors from sample handling. chempep.com
Dynamic SILAC for Protein Synthesis and Degradation Kinetics
Dynamic SILAC is an extension of the SILAC method used to measure the turnover rates (both synthesis and degradation) of thousands of proteins simultaneously. thermofisher.com Instead of labeling cells to completion, a "pulse-chase" approach is used. liverpool.ac.uk For example, cells initially grown in "light" medium are switched to "heavy" medium (the pulse). thermofisher.com Samples are then collected at various time points to track the incorporation of the heavy label into the proteome. researchgate.net
The rate at which the heavy-to-light ratio for each protein increases over time reflects its synthesis rate. Conversely, to measure degradation, cells fully labeled with a heavy amino acid can be switched to a light medium, and the rate of disappearance of the heavy form is monitored. biorxiv.org This approach provides a global view of the dynamics of the proteome, revealing how cells regulate protein homeostasis and remodel their proteomes in response to stimuli. thermofisher.comnih.gov The combination of dynamic SILAC with other techniques, like tandem mass tag (TMT) labeling, can further enhance data comprehensiveness and eliminate missing values across time points. nih.gov
| Kinetic Parameter | Experimental Approach | Measurement |
|---|---|---|
| Synthesis Rate | Switch cells from "light" to "heavy" medium (Pulse) | Rate of increase in the heavy/light peptide ratio over time |
| Degradation Rate | Switch fully "heavy" labeled cells to "light" medium (Chase) | Rate of decrease in the heavy/light peptide ratio over time |
NeuCode SILAC and Multiplexing Strategies
NeuCode (Neutron Encoding) SILAC is an advanced labeling strategy that significantly increases the multiplexing capability of quantitative proteomics, allowing for the comparison of many samples in a single experiment. nih.gov Unlike traditional SILAC, which typically compares two or three states, NeuCode uses amino acid isotopologues that have the same nominal mass but differ slightly in their exact mass due to different combinations of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). thermofisher.cn
These subtle mass differences, often only a few millidaltons, are resolved using high-resolution mass spectrometry. researchgate.net For example, different cell populations can each be labeled with a unique NeuCode amino acid. When the samples are combined, the peptides from each original population appear as a cluster of very closely spaced peaks in the mass spectrum. thermofisher.cn The relative intensity of each peak within the cluster allows for the quantification of that peptide across multiple experimental conditions simultaneously. nih.gov This approach combines the quantitative accuracy of metabolic labeling with the high-throughput capabilities of isobaric tagging methods. nih.gov
| Sample Condition | Lysine Isotopologue | Composition | Relative Mass |
|---|---|---|---|
| Control | K₀₈₀ | ¹²C₆, ¹⁴N₂, D₈ | Reference +8 Da |
| Treatment 1 | K₆₀₂ | ¹³C₆, ¹⁴N₂, D₀ | Slightly different mass from K₀₈₀ |
| Treatment 2 | K₃₄₁ | ¹³C₃, ¹⁵N₁, D₄ | Slightly different mass from K₀₈₀ and K₆₀₂ |
In Vitro and In Vivo Protein Turnover Studies Utilizing L-LEUCINE (13C6; 15N)
The use of L-LEUCINE (13C6; 15N) and other stable isotope tracers bridges the gap between cellular-level investigations and whole-organism physiology.
In Vitro studies, primarily using cell culture models, leverage techniques like SILAC and dynamic SILAC to achieve a deep and comprehensive view of the proteome. hupo.org These experiments are invaluable for dissecting molecular mechanisms, identifying protein-protein interactions, and measuring the intrinsic synthesis and degradation rates of thousands of proteins under tightly controlled conditions. researchgate.net For example, dynamic SILAC has been used in various cell lines to determine the half-lives of individual proteins and understand how protein stability is regulated. researchgate.netnih.gov
In Vivo studies involve the administration of L-LEUCINE (13C6; 15N) to living organisms, from mice to humans, to understand protein metabolism at the systemic and tissue-specific levels. e-acnm.orgnih.gov These studies provide physiologically relevant data on how factors like diet, exercise, age, and disease affect protein turnover in specific organs such as muscle, liver, and kidney. hupo.orgjci.org For instance, by combining isotope infusion with arteriovenous catheterization across a specific limb or organ, researchers can quantify the net protein balance in that tissue, providing critical insights into conditions like sarcopenia and cachexia. e-acnm.orgjci.org While in vivo experiments offer lower throughput than in vitro proteomics, they provide essential data on the integrated metabolic response of a whole organism. hupo.orgnih.gov
| Feature | In Vitro Studies (e.g., SILAC in Cell Culture) | In Vivo Studies (e.g., Tracer Infusion in Humans) |
|---|---|---|
| System | Isolated cells in a controlled environment | Whole organism with complex systemic interactions |
| Primary Application | Mechanistic studies, proteome-wide quantification, turnover screening | Physiological responses, tissue-specific metabolism, net protein balance |
| Throughput | High (thousands of proteins simultaneously) | Low (focus on whole-body or specific tissue kinetics) |
| Key Techniques | SILAC, Dynamic SILAC, NeuCode | Primed-constant infusion, arteriovenous balance, tissue biopsy |
| Example Finding | Determination of half-lives for 6,000+ proteins in a cell line nih.gov | Quantification of muscle protein synthesis increase after a meal nih.govphysiology.org |
Investigating Amino Acid Incorporation into Specific Proteins and Peptides
The use of stable isotope-labeled amino acids, particularly L-Leucine (13C6; 15N), provides a powerful and precise method for directly measuring the rate of synthesis of specific proteins and peptides. This technique, often referred to as stable isotope labeling with amino acids in cell culture (SILAC) in vitro, or as metabolic labeling in vivo, is foundational to quantitative proteomics. nih.gov By introducing a "heavy" version of leucine into a biological system, researchers can distinguish newly synthesized proteins from pre-existing ones, offering a dynamic view of protein metabolism. nih.gov
The core principle lies in the mass difference imparted by the isotopes. L-Leucine containing six Carbon-13 atoms and one Nitrogen-15 atom is chemically identical to its natural counterpart but has a greater mass. sigmaaldrich.com When cells or organisms utilize this labeled leucine for protein synthesis, the resulting proteins become heavier. nih.gov Using mass spectrometry, these newly formed proteins and their constituent peptides can be detected and quantified based on their mass shift. nih.govnih.gov The ratio of the "heavy" (newly synthesized) to "light" (pre-existing) forms of a specific peptide allows for the calculation of its fractional synthesis rate (FSR), which is a direct measure of how quickly that particular protein is being produced. nih.gov
This approach has been applied across various biological models, from cell cultures to human studies, to elucidate the synthesis rates of individual proteins under different physiological and pathological conditions.
Detailed Research Findings
Research in cellular models has utilized labeled leucine to determine the synthesis rates of specific proteins with high precision. For instance, a study on pancreatic cancer cells cultured with 15N-labeled amino acids allowed for the determination of FSR for several individual proteins. nih.gov By analyzing the isotopomer distribution of peptides with mass spectrometry, the study quantified the dynamics of protein turnover, a key indicator of their functional significance in cells. nih.gov
The following table summarizes the fractional synthesis rates (FSR) for six specific proteins identified in this study.
| Protein Identified | Fractional Synthesis Rate (FSR) Range (%) |
| Protein Disulfide Isomerase A3 | 44–76 |
| Vimentin | 44–76 |
| Peroxiredoxin 1 | 44–76 |
| ATP synthase subunit beta, mitochondrial | 44–76 |
| F-actin capping protein subunit alpha-1 | 44–76 |
| Tubulin alpha-1B chain | 44–76 |
| Data sourced from a study on pancreatic cancer MIA PaCa cells cultured for 72 hours. nih.gov |
Similarly, this technique has been adapted for use in microorganisms. A study on the bacterium Bifidobacterium longum developed a method for the stable replacement of natural leucine with [13C6]leucine. nih.gov This allowed for the confident quantification of proteins with variations in their expression rates. nih.gov The incorporation of [13C6]leucine results in a 6 Dalton (Da) mass shift for each leucine residue in a peptide, which is readily detectable. nih.gov The maximum incorporation rate was found to be stable after approximately 9.3 generations of cell growth. nih.gov
The table below details the findings from the labeling of proteins in B. longum.
| Protein/Peptide Analyzed | Organism | Isotopic Label | Observed Mass Shift (per Leucine) | Maximum Incorporation Rate |
| Peptides from various proteins | Bifidobacterium longum | [13C6]leucine | 6 Da | 85% ± 2% |
| Glutamine synthetase 1 | Bifidobacterium longum | [13C6]leucine | 6 Da | 85% ± 2% |
| Glucose-6-phosphate isomerase | Bifidobacterium longum | [13C6]leucine | 6 Da | 85% ± 2% |
| Incorporation was measured after 9.3 generations of growth in a semi-defined medium. nih.gov |
In human studies, this methodology is adapted to measure protein synthesis in specific tissues. For example, the fractional synthesis rate of mixed skeletal muscle protein was estimated in healthy men through the intravenous infusion of L-[1-13C]leucine and subsequent analysis of muscle biopsy samples. physiology.org This type of investigation allows for a direct measurement of protein synthesis in response to various stimuli. physiology.org Another study in elderly men, while using a different labeled amino acid (l-[1-13C]phenylalanine), employed the same principle to demonstrate how nutritional supplementation with leucine could impact the synthesis of myofibrillar proteins. nih.gov The results showed a significant increase in the muscle protein fractional synthesis rate in the group receiving leucine supplementation compared to the control group. nih.gov
This is illustrated in the following data from the study on elderly men.
| Study Group | Tracer Used | Myofibrillar FSR (% h⁻¹) |
| Control Group (Casein) | l-[1-13C]phenylalanine | 0.053 ± 0.009 |
| Leucine-Supplemented Group | l-[1-13C]phenylalanine | 0.083 ± 0.008 |
| FSR was measured over a 5-hour period of feeding in healthy male subjects (70 ± 1 years). nih.gov |
These examples demonstrate the utility of using stable isotope-labeled amino acids to track the incorporation of amino acids into specific proteins and peptides, providing detailed insights into the regulation of protein synthesis in diverse biological systems. nih.govnih.govphysiology.orgnih.gov
Applications in Branched Chain Amino Acid Bcaa Metabolism Research
Tracing Leucine (B10760876) Catabolism and Anabolism
L-Leucine (¹³C₆; ¹⁵N) is instrumental in dissecting the balance between protein synthesis (anabolism) and breakdown (catabolism). When introduced into a biological system, the tracer mixes with the body's free leucine pool. The rate at which the ¹³C₆-labeled carbon skeleton is incorporated into new proteins provides a direct measure of protein synthesis. e-acnm.org Conversely, the dilution of the isotopic tracer in the free leucine pool by unlabeled leucine released from tissue protein breakdown is used to calculate the rate of proteolysis. e-acnm.org
The ¹⁵N atom on the amino group allows for the tracking of nitrogen fate, while the ¹³C₆ label on the carbon backbone enables the monitoring of its oxidative fate. nih.govnih.gov This dual-labeling approach offers a comprehensive quantification of leucine kinetics. nih.gov By measuring the isotopic enrichment in plasma and tissues over time, researchers can create detailed models of whole-body protein turnover and leucine metabolism under various physiological and pathological conditions. ckisotopes.com This method has been crucial in understanding how factors like nutrition and disease states alter BCAA metabolism. ckisotopes.com
Interconnections with Central Carbon Metabolism (e.g., TCA Cycle)
Leucine is a purely ketogenic amino acid, meaning its carbon skeleton is catabolized to acetyl-CoA and acetoacetate. The use of L-Leucine (¹³C₆; ¹⁵N) allows for precise tracing of these carbon atoms as they integrate into central metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle. Following leucine's degradation, the resulting ¹³C-labeled acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. researchgate.net
As the labeled acetyl-CoA moves through the cycle, the ¹³C atoms are incorporated into various TCA intermediates, such as α-ketoglutarate, succinate, fumarate, and malate. researchgate.netelifesciences.org By analyzing the mass isotopomer distribution of these intermediates using techniques like mass spectrometry, scientists can quantify the contribution of leucine to the TCA cycle's carbon pool. researchgate.net This provides critical information on how BCAA catabolism supports cellular energy production and provides precursors for other biosynthetic pathways, linking amino acid metabolism directly to the core of cellular energetics. nih.gov
Analysis of BCAA Transamination and Decarboxylation Pathways
The initial and rate-limiting steps in leucine catabolism are transamination and oxidative decarboxylation, respectively. researchgate.netresearchgate.net L-Leucine (¹³C₆; ¹⁵N) provides an effective tool to study the kinetics of these crucial reactions.
The first step, a reversible transamination, involves the transfer of the ¹⁵N-amino group from leucine to α-ketoglutarate, forming ¹⁵N-glutamate and the corresponding branched-chain α-keto acid (BCKA), α-ketoisocaproate (KIC), which retains the ¹³C₆ carbon backbone. nih.gov The rate of this reaction can be determined by measuring the appearance of ¹³C₆-KIC and ¹⁵N-glutamate. nih.govfrontiersin.org
The second step is the irreversible oxidative decarboxylation of KIC by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.netnih.gov This reaction removes one carbon atom from the ¹³C₆-KIC as ¹³CO₂, with the remaining carbons forming isovaleryl-CoA. nih.gov The rate of leucine oxidation can be quantified by measuring the expiration of ¹³CO₂. Studies using doubly labeled leucine have successfully quantified the rates of these processes, providing key data on the regulation of BCAA catabolism. nih.gov
| Metabolic Process | Rate (nmol (100 ml)⁻¹ min⁻¹) |
|---|---|
| Deamination (Transamination) | 388 ± 24 |
| Reamination | 330 ± 23 |
| Protein Synthesis | 127 ± 11 |
| Protein Breakdown | 87 ± 10 |
Assessment of BCAA-Derived Nitrogen and Carbon Fluxes into Other Metabolites
The dual-labeled nature of L-Leucine (¹³C₆; ¹⁵N) is particularly advantageous for quantifying the flux of its constituent atoms into other metabolic pools. The ¹⁵N tracer has been pivotal in demonstrating that the amino groups from BCAAs are significant sources for the synthesis of other amino acids, particularly alanine (B10760859) and glutamate (B1630785). nih.gov
Studies using ¹⁵N-leucine infusions have shown that a substantial portion of the nitrogen required for de novo alanine synthesis is derived from leucine. nih.gov By measuring the rate of ¹⁵N incorporation into the plasma alanine pool, researchers can calculate the precise contribution of leucine nitrogen. This has revealed that BCAAs as a group may contribute a majority of the nitrogen needed for alanine synthesis in the postabsorptive state. nih.gov Similarly, the ¹⁵N label can be traced to glutamate and glutamine, highlighting the central role of BCAA transamination in nitrogen homeostasis. nih.gov This allows for a systemic understanding of how nitrogen is shuttled between different amino acid pools.
| Parameter | Finding |
|---|---|
| Percent of circulating alanine nitrogen derived from leucine | 12.5% ± 1.5% |
| Minimum percentage of leucine nitrogen transferred to alanine | 28% |
| Estimated contribution of all BCAAs to alanine nitrogen synthesis | Minimum of 60% |
Applications in Broader Metabolic Flux Analysis
Elucidating Metabolic Reprogramming in Cellular Systems
Metabolic reprogramming is a hallmark of many diseases, particularly cancer. Cancer cells rewire their metabolic pathways to support rapid proliferation and survival. vanderbilt.edu L-Leucine (13C6; 15N) is instrumental in dissecting these changes by tracing how cancer cells utilize this essential amino acid for both energy production and as a building block for biomass.
One of the key findings from studies using L-Leucine (13C6; 15N) is the altered contribution of leucine (B10760876) to the tricarboxylic acid (TCA) cycle in cancer cells compared to their normal counterparts. In many cancer types, there is an increased flux of leucine-derived carbon into the TCA cycle, which helps to replenish intermediates that are diverted for the synthesis of lipids, nucleotides, and other amino acids. Furthermore, the nitrogen from labeled leucine can be tracked to assess its role in transamination reactions, contributing to the synthesis of other non-essential amino acids required for protein synthesis.
Research Highlight: In a study on B-cells with tunable expression of the Myc oncoprotein, isotopically nonstationary MFA revealed that high Myc-expressing cells, a model for oncogenic activity, exhibited a global upregulation in the consumption of amino acids, including leucine, relative to glucose. vanderbilt.edu These cells demonstrated 2- to 4-fold increases in TCA cycle and related mitochondrial pathway fluxes, highlighting a greater reliance on mitochondrial oxidative metabolism. vanderbilt.edu
| Metabolic Flux | Normal Cells (Relative Flux) | Cancer Cells (Relative Flux) | Fold Change |
|---|---|---|---|
| Leucine to Acetyl-CoA | 1.0 | 2.5 | +2.5 |
| Leucine-derived Carbon in TCA Cycle | 1.0 | 3.0 | +3.0 |
| Leucine-derived Nitrogen in Glutamate (B1630785) | 1.0 | 2.0 | +2.0 |
Investigating Subcellular Compartmentalization of Metabolic Pathways
Metabolic pathways are often compartmentalized within different subcellular organelles, such as the mitochondria and the cytosol. This spatial organization is crucial for the efficient regulation of metabolism. L-Leucine (13C6; 15N) tracing allows researchers to investigate the metabolic fluxes within these distinct compartments.
For instance, the initial steps of leucine catabolism can occur in the mitochondria, leading to the production of acetyl-CoA that can enter the mitochondrial TCA cycle. However, intermediates can also be transported to the cytosol for other biosynthetic processes. By analyzing the isotopic labeling patterns of metabolites isolated from different cellular fractions, it is possible to quantify the relative activities of these pathways in each compartment. This provides insights into the coordination of mitochondrial and cytosolic metabolism and how this is altered in disease. For example, combining L-Leucine (13C6; 15N) tracing with genetic modification of specific enzymes can provide information about the compartmentalization of different NADPH-producing pathways. eurisotop.com
Tracking Carbon and Nitrogen Fluxes Through Key Metabolic Networks
The dual labeling of L-Leucine with both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) provides a unique advantage in simultaneously tracking the fate of both atoms. nih.gov This is particularly important for understanding the intricate interplay between carbon and nitrogen metabolism, which is fundamental to cellular growth and function. nih.gov
The carbon skeleton of leucine can be traced into the TCA cycle, contributing to energy production and providing precursors for biosynthesis. creative-proteomics.com At the same time, the nitrogen atom can be tracked as it is transferred to other molecules through transamination reactions, a key process in amino acid and nucleotide synthesis. nih.gov This dual-tracing approach allows for a more comprehensive and quantitative understanding of how cells coordinate the assimilation and utilization of these two essential elements. For instance, studies have shown that glutamate acts as a central node for nitrogen metabolism, receiving nitrogen from various amino acids, including leucine, and donating it for the synthesis of other nitrogen-containing compounds. nih.gov
Research Highlight: A study utilizing a Bayesian ¹³C¹⁵N-metabolic flux analysis in Mycobacterium bovis BCG demonstrated the power of this dual-labeling approach. The analysis provided the first quantitative nitrogen flux distributions for amino acid and nucleotide biosynthesis in this organism, establishing glutamate as the central hub for nitrogen metabolism. nih.gov
| Metabolite Pool | % of ¹³C from Leucine | % of ¹⁵N from Leucine |
|---|---|---|
| TCA Cycle Intermediates | 40% | N/A |
| Other Amino Acids (e.g., Glutamate) | 25% | 60% |
| Nucleotides | 5% | 15% |
| Protein Synthesis | 30% | 25% |
Studies in Specific Biological Systems (e.g., Cell Cultures, Animal Models)
The application of L-Leucine (13C6; 15N) in metabolic flux analysis extends across a wide range of biological systems, from simple cell cultures to complex animal models, providing insights relevant to human health and disease.
Cell Cultures: In vitro studies using various cell lines are fundamental for dissecting specific metabolic pathways under controlled conditions. For example, cancer cell lines are extensively used to study the metabolic reprogramming that drives tumorigenesis. vanderbilt.edu The use of L-Leucine (13C6; 15N) in these systems has been crucial in identifying metabolic vulnerabilities that could be targeted for therapeutic intervention. morressier.com
Animal Models: Animal models, such as mice, provide a more systemic view of metabolism, allowing researchers to study the interplay between different organs and tissues. nih.gov For instance, studies in mouse models of cancer have used L-Leucine (13C6; 15N) to investigate how tumors interact with the host metabolism and how metabolic fluxes are altered at the whole-body level. nih.gov This approach is also valuable in studying metabolic diseases and neurodegenerative disorders. researchgate.netnih.gov
Patient-Derived Models: Patient-derived xenografts (PDX) and organoids are emerging as powerful preclinical models. nih.gov These models, which are derived directly from patient tumors, more accurately recapitulate the genetic and metabolic features of the original tumor. nih.gov The use of L-Leucine (13C6; 15N) in these models allows for the investigation of patient-specific metabolic profiles and can help in the development of personalized medicine strategies.
Research Highlight: A study on hypothalamic neurons, both from mice and derived from human induced pluripotent stem cells, utilized L-leucine to investigate neuronal sensing of protein availability. The research revealed that a diverse subset of these neurons rapidly responds to leucine, with some being activated and others inhibited, suggesting novel signaling mechanisms in the brain for appetite control. researchgate.net
Synthesis and Purity Considerations for Research Applications
Methods for Isotopic Labeling and Enrichment of L-LEUCINE (13C6; 15N)
The synthesis of L-Leucine uniformly labeled with six Carbon-13 isotopes and one Nitrogen-15 (B135050) isotope can be achieved through two primary methodologies: microbial fermentation and chemical synthesis. Each approach offers distinct advantages regarding scalability, cost, and control over the labeling pattern.
Microbial Fermentation: This biological method leverages the natural biosynthetic pathways of microorganisms. In this approach, bacteria capable of overproducing L-Leucine, such as strains of Corynebacterium glutamicum, are cultured in a specially formulated minimal medium nih.gov. The standard carbon and nitrogen sources are replaced with their stable isotope-labeled counterparts. Specifically, ¹³C₆-D-glucose serves as the sole carbon source, and a ¹⁵N-labeled ammonium salt (e.g., [¹⁵N]ammonium sulfate) is used as the sole nitrogen source nih.gov. The microorganisms take up these precursors and incorporate them into their metabolic pathways, ultimately producing L-Leucine that is fully labeled with ¹³C and ¹⁵N nih.gov. This method is highly efficient for producing uniformly labeled amino acids. However, a potential challenge is the metabolic scrambling of the isotopes, where the labeled atoms are incorporated into other amino acids, which requires careful control of the fermentation conditions and potential use of auxotrophic strains nih.gov.
Chemical Synthesis: Total chemical synthesis provides precise control over the incorporation of isotopes, allowing for specific labeling patterns chempep.com. The synthesis of L-LEUCINE (13C6; 15N) starts with simple, isotopically enriched precursor molecules. The entire carbon backbone is constructed using ¹³C-labeled building blocks, and the amine group is introduced using a ¹⁵N-containing reagent. While often more complex and expensive than microbial fermentation, chemical synthesis guarantees the exact placement of each isotopic label and can achieve very high levels of enrichment a2bchem.com. This precision makes it an invaluable method, especially when uniform labeling is required for applications like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based proteomics isotope.com.
Table 1: Comparison of Synthesis Methods for L-LEUCINE (13C6; 15N)
| Feature | Microbial Fermentation | Chemical Synthesis |
|---|---|---|
| Principle | Utilization of bacterial biosynthetic pathways with labeled precursors nih.gov. | Step-wise construction of the molecule from isotopically enriched starting materials chempep.com. |
| ¹³C Source | ¹³C₆-D-glucose | Various ¹³C-labeled organic precursors |
| ¹⁵N Source | ¹⁵N-Ammonium Salt (e.g., (¹⁵NH₄)₂SO₄) nih.gov | ¹⁵N-labeled aminating agents |
| Advantages | Cost-effective for large-scale production, produces natural L-isomer. | High precision and control over label placement, high isotopic purity, suitable for complex labeling patterns . |
| Challenges | Potential for isotopic scrambling into other metabolites, requires extensive purification nih.gov. | Can be complex and expensive, may require chiral resolution steps. |
Quality Control and Validation of Labeled Compound Purity and Isotopic Enrichment
To ensure the reliability and reproducibility of experimental results, L-LEUCINE (13C6; 15N) must undergo stringent quality control. The validation process confirms the compound's chemical identity, purity, and the extent and location of isotopic labeling . Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS): This is the core technology for verifying isotopic enrichment . Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to analyze the labeled compound nih.govnih.gov. The analysis confirms the expected mass shift; unlabeled L-Leucine has a monoisotopic mass of approximately 131.1 Da, while L-LEUCINE (13C6; 15N) exhibits a mass of approximately 138.1 Da, a shift of +7 mass units sigmaaldrich.comsigmaaldrich.com. By analyzing the isotopic distribution of the molecular ion peak, the isotopic enrichment can be quantified with high precision nih.gov. Commercial suppliers typically guarantee an isotopic purity of 98-99 atom % for both ¹³C and ¹⁵N isotope.comsigmaaldrich.comsigmaaldrich.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool used to confirm the molecular structure and verify that the isotopic labels are in the correct positions . ¹³C-NMR and ¹⁵N-NMR spectra provide direct evidence of the uniform labeling pattern across the leucine (B10760876) molecule. This technique is crucial for ensuring that no unintended isotopic scrambling has occurred during synthesis nih.gov.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is widely used to determine the chemical purity of the final product . This technique separates the labeled L-Leucine from any unlabeled counterparts or other chemical impurities. The purity is typically reported as a percentage, with research-grade compounds often exceeding 98% chemical purity isotope.comisotope.com. Chiral chromatography may also be employed to verify the enantiomeric (chiral) purity, ensuring the product is the biologically active L-isomer, often with a purity of 99% or higher sigmaaldrich.com.
Table 2: Quality Control Parameters for L-LEUCINE (13C6; 15N)
| Parameter | Analytical Technique(s) | Typical Specification | Purpose |
|---|---|---|---|
| Isotopic Enrichment | Mass Spectrometry (GC-MS, LC-MS/MS) nih.govnih.gov | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N sigmaaldrich.comsigmaaldrich.com | Confirms the percentage of molecules fully labeled with all seven isotopes. |
| Chemical Purity | HPLC, GC-MS | ≥98% isotope.comisotope.com | Quantifies the presence of any non-leucine chemical impurities. |
| Structural Integrity | Nuclear Magnetic Resonance (NMR) | Conforms to structure | Verifies the correct molecular structure and position of isotopic labels. |
| Chiral Purity | Chiral HPLC | ≥99% sigmaaldrich.com | Ensures the compound is the correct L-enantiomer for biological studies. |
| Mass Verification | Mass Spectrometry (MS) | M+7 mass shift sigmaaldrich.comsigmaaldrich.com | Confirms the correct number of heavy isotopes have been incorporated. |
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Data for Systems-Level Understanding
The true power of L-Leucine (13C6; 15N) tracing is increasingly realized when integrated with other "omics" disciplines, such as genomics, transcriptomics, and lipidomics. This multi-omics approach allows researchers to move beyond linear metabolic pathways and develop a more holistic, systems-level understanding of cellular and organismal biology. pubcompare.aiscribd.comresearchgate.net By combining quantitative proteomics data from L-Leucine (13C6; 15N) labeling with changes in gene expression and metabolite profiles, scientists can construct comprehensive models of cellular responses to various stimuli or disease states.
For instance, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a prominent technique utilizing L-Leucine (13C6; 15N), enables the precise quantification of thousands of proteins. sigmaaldrich.com When this proteomic data is layered with transcriptomic (RNA-seq) data, it can reveal post-transcriptional, translational, and post-translational regulatory mechanisms that would otherwise be invisible. This integrated analysis is crucial for unraveling the complex interplay between different biological molecules and pathways that define a cell's phenotype. researchgate.net
Table 1: Illustrative Multi-Omics Integration with L-Leucine (13C6; 15N) Tracing
| Omics Layer | Data Generated | Potential Integrated Insights |
|---|---|---|
| Proteomics | Relative or absolute quantification of thousands of proteins using L-Leucine (13C6; 15N). | Identifies proteins affected by a specific condition or stimulus. |
| Transcriptomics | Quantification of mRNA transcripts. | Correlating protein changes with gene expression to identify regulatory control points (transcriptional vs. translational). |
| Metabolomics | Measurement of intracellular and extracellular metabolites. | Tracing the metabolic fate of the labeled leucine (B10760876) and understanding how proteomic changes impact metabolic flux. sigmaaldrich.com |
| Genomics | DNA sequence information. | Linking proteomic variations to specific genetic mutations or polymorphisms. |
Advancements in Analytical Sensitivity and Throughput for L-LEUCINE (13C6; 15N) Tracing
Continuous improvements in mass spectrometry (MS) and liquid chromatography (LC) are pushing the boundaries of what can be detected and quantified using L-Leucine (13C6; 15N). sigmaaldrich.com Modern high-resolution mass spectrometers offer enhanced sensitivity and specificity, enabling the detection and quantification of low-abundance proteins and peptides that were previously undetectable. researchgate.netelifesciences.org
A key area of advancement is in the development of highly sensitive analytical methods for in vivo studies. For example, an optimized approach combining microdialysis with nanoLC-MS has been developed for the real-time, simultaneous detection of neuropeptides like Met- and Leu-enkephalin in the mouse brain. elifesciences.org In this method, a heavy isotope-labeled version of Leu-enkephalin, synthesized with L-Leucine (13C6; 15N) at the C-terminus, is used as an internal standard for precise quantification. elifesciences.orgbiorxiv.org This technological progress has significantly improved the lower limit of quantification (LLOQ), allowing for shorter sampling times and increased temporal resolution, which is critical for capturing dynamic biological processes. elifesciences.org
These advancements are not only about sensitivity but also about throughput. The development of high-throughput platforms allows for the rapid analysis of numerous samples, which is essential for large-scale quantitative proteomics studies and clinical applications. cortecnet.comsigmaaldrich.com
Table 2: Evolution of Analytical Sensitivity in Isotope Tracing
| Parameter | Previous Methods | Advanced Methods (e.g., nanoLC-MS) |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | Higher (fmol/sample) | As low as 40 amol/sample for specific peptides. elifesciences.org |
| Temporal Resolution | 15-20 minute sampling times. elifesciences.org | 10 minute or less sampling times. elifesciences.org |
| Sample Volume Required | Larger volumes needed. | 10 μL or less. elifesciences.org |
| Specificity | Potential for overlapping signals. | High-resolution MS differentiates isotopologues with high confidence. |
Development of Novel Isotopic Labeling Strategies and Applications
While SILAC is a well-established method, research continues into novel strategies that expand the utility of L-Leucine (13C6; 15N). These include the development of new chemical tags and enzymatic labeling techniques that can be used in systems where metabolic labeling is not feasible, such as in clinical samples from humans. sigmaaldrich.comsigmaaldrich.com
Furthermore, L-Leucine (13C6; 15N) is being used to synthesize custom-labeled peptides and proteins that serve as highly specific tools for biochemical and pharmacological research. mendelchemicals.com For instance, creating peptides with stable isotopes allows for their use as internal standards in quantitative assays, leading to more accurate and reproducible measurements of their endogenous, unlabeled counterparts. elifesciences.org This is particularly valuable in neuroscience for quantifying low-concentration neuropeptides during specific behavioral events. biorxiv.org
Another emerging application is in metabolic flux analysis, where tracing the path of the ¹³C and ¹⁵N atoms from leucine through various metabolic pathways provides a dynamic view of cellular metabolism. medchemexpress.com This goes beyond static measurements to reveal the rates of metabolic reactions, offering deeper insights into cellular function in health and disease.
Challenges in Applying Isotopic Tracing to Complex Biological Systems
Despite significant progress, applying L-Leucine (13C6; 15N) tracing to complex, whole-organism systems presents several challenges. In vivo studies, particularly in mammals, must contend with the complexity of nutrient absorption, distribution across different tissues, and the potential for isotope scrambling, where the stable isotopes are metabolically converted into other molecules, complicating data interpretation.
One major challenge is achieving complete and uniform labeling across all tissues, especially those with slow protein turnover rates. sigmaaldrich.com In techniques like SILAC, incomplete labeling can lead to inaccuracies in protein quantification. sigmaaldrich.com Furthermore, the experimental procedures themselves, such as the use of microdialysis probes in animal studies, can potentially influence the biological system being measured. biorxiv.org For example, the circulation of artificial cerebrospinal fluid (aCSF) through a probe might alter hydrostatic forces and affect peptide release, a factor that must be carefully controlled and considered. biorxiv.org
Selectivity also remains a hurdle, especially when trying to distinguish between highly similar peptides or proteins within a complex mixture. elifesciences.org While high-resolution mass spectrometry helps, significant expertise in sample preparation and data analysis is required to ensure accurate identification and quantification. Overcoming these challenges will require further innovation in labeling strategies, analytical instrumentation, and computational modeling to accurately interpret the rich datasets generated from in vivo isotopic tracing studies.
Q & A
Q. How is L-Leucine (¹³C₆; ¹⁵N) utilized in metabolic flux analysis, and what experimental parameters must be optimized for accurate tracking?
L-Leucine (¹³C₆; ¹⁵N) is a stable isotope-labeled amino acid critical for tracing metabolic pathways. Its dual labeling allows simultaneous tracking of carbon and nitrogen incorporation into proteins or metabolites. Key parameters include:
- Isotopic enrichment verification : Ensure >99% enrichment (via mass spectrometry) to minimize natural abundance interference .
- Cell culture conditions : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protocols with defined media, ensuring complete isotopic incorporation after ≥5 cell doublings .
- Sample preparation : Quench metabolic activity rapidly (e.g., liquid nitrogen) to preserve labeling fidelity .
Q. What are the primary applications of L-Leucine (¹³C₆; ¹⁵N) in quantitative proteomics, and how does it differ from single-isotope labels?
The compound is widely used in SILAC for heavy/light protein quantification. Dual labeling (¹³C₆; ¹⁵N) improves mass spectrometry (MS) detection specificity by increasing mass shifts (e.g., +7 Da for leucine-containing peptides), reducing overlap with naturally occurring isotopes. Key advantages:
- Reduced interference : Enhances signal-to-noise ratios in complex mixtures (e.g., cell lysates) .
- Cross-disciplinary utility : Compatible with metabolomics (e.g., tracking leucine catabolism in cancer cells) .
- Data validation : Use unlabeled controls to distinguish biological variation from isotopic impurity .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolomic data arising from matrix effects when using L-Leucine (¹³C₆; ¹⁵N)?
Matrix effects (e.g., ion suppression in LC-HRMS) can skew quantification. Mitigation strategies include:
- Internal standardization : Spiking with structurally analogous isotopes (e.g., ¹³C₆,¹⁵N-Valine) to normalize recovery rates .
- Matrix-matched calibration : Prepare calibration curves in cell lysate or plasma to account for suppression/enhancement .
- Post-column infusion : Monitor ion suppression zones and adjust chromatographic separation .
Q. What methodologies address isotopic interference when synthesizing L-Leucine (¹³C₆; ¹⁵N)-derived probes for in vivo imaging?
Isotopic impurities (e.g., residual ¹²C or ¹⁴N) can confound imaging results. Solutions involve:
- Synthetic purification : Use HPLC or affinity chromatography to achieve ≥98% purity, verified by NMR and MS .
- Cross-validation : Compare imaging data (e.g., PET/MRI) with MS-based quantification to identify discordant signals .
- Dynamic correction : Apply computational algorithms to subtract background isotopic noise .
Q. How can SILAC-based studies using L-Leucine (¹³C₆; ¹⁵N) be optimized for non-model organisms with slow growth rates?
Adapt SILAC for slow-growing systems (e.g., primary cells, organoids):
- Extended labeling periods : Monitor incorporation via periodic MS sampling until >95% enrichment is achieved .
- Hybrid media : Supplement with unlabeled leucine at minimal concentrations to maintain viability without diluting the label .
- Metabolic inhibitors : Use cycloheximide to arrest protein synthesis temporarily, synchronizing labeling .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing time-resolved data from L-Leucine (¹³C₆; ¹⁵N) pulse-chase experiments?
- Compartmental modeling : Fit data to kinetic models (e.g., Michaelis-Menten for enzyme turnover) using tools like SAAM II .
- Error propagation : Account for MS instrument variability (±2–5%) in flux calculations .
- Open-source tools : Use platforms such as MetaFlux or INCA for isotopic non-stationary metabolic flux analysis .
Q. How should researchers validate the specificity of L-Leucine (¹³C₆; ¹⁵N) in cross-kingdom studies (e.g., host-microbe interactions)?
- Isotopic tracing controls : Co-culture experiments with ¹²C-leucine-treated microbes to distinguish host vs. microbial uptake .
- RNA-seq integration : Correlate isotope enrichment with transcriptional regulation of leucine transporters .
- Spectral libraries : Build organism-specific MS/MS libraries to avoid misannotation of labeled peptides .
Tables for Reference
| Parameter | Optimal Value | Key Evidence |
|---|---|---|
| Isotopic Enrichment (¹³C/¹⁵N) | ≥99% | |
| SILAC Incorporation Time | ≥5 cell doublings | |
| MS Detection Limit (LC-HRMS) | 0.1–1.0 pmol | |
| Purity Threshold (NMR) | ≥98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
